2-Chloro-4-iodo-6-(trifluoromethyl)aniline
CAS No.: 1314987-33-1
Cat. No.: VC13440904
Molecular Formula: C7H4ClF3IN
Molecular Weight: 321.46 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1314987-33-1 |
|---|---|
| Molecular Formula | C7H4ClF3IN |
| Molecular Weight | 321.46 g/mol |
| IUPAC Name | 2-chloro-4-iodo-6-(trifluoromethyl)aniline |
| Standard InChI | InChI=1S/C7H4ClF3IN/c8-5-2-3(12)1-4(6(5)13)7(9,10)11/h1-2H,13H2 |
| Standard InChI Key | GEZGNEKXIVQIDH-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1C(F)(F)F)N)Cl)I |
| Canonical SMILES | C1=C(C=C(C(=C1C(F)(F)F)N)Cl)I |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure features a benzene ring substituted at the 2-, 4-, and 6-positions with chlorine, iodine, and a trifluoromethyl (-CF₃) group, respectively, while the amino (-NH₂) group occupies the 1-position. This arrangement is confirmed by its SMILES notation (FC(F)(F)C1=CC(I)=C(C(Cl)=C1)N) . The trifluoromethyl group induces strong electron-withdrawing effects, while the halogens contribute to steric and electronic modulation (Table 1).
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₄ClF₃IN | |
| Molecular Weight (g/mol) | 321.46 | |
| CAS Registry Number | 1314987-33-1 | |
| SMILES Notation | FC(F)(F)C1=CC(I)=C(C(Cl)=C1)N |
Electronic and Steric Effects
The -CF₃ group’s electronegativity polarizes the benzene ring, reducing electron density at the ortho and para positions. This polarization enhances susceptibility to nucleophilic substitution at the chlorine- and iodine-bearing sites. Iodine’s large atomic radius introduces steric hindrance, influencing reaction kinetics and regioselectivity in subsequent derivatization reactions.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically proceeds via sequential halogenation and trifluoromethylation steps. A common route involves:
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Iodination: Electrophilic iodination of 4-(trifluoromethyl)aniline using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions.
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Chlorination: Directed ortho-chlorination via Friedel-Crafts alkylation or radical-mediated pathways.
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Purification: Column chromatography or recrystallization to achieve >95% purity .
Yields are highly dependent on reaction order; iodination prior to chlorination minimizes steric interference from the bulky -CF₃ group.
Industrial Production Challenges
Physicochemical Properties
Stability and Reactivity
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Its halogenated scaffold allows site-specific cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl moieties.
Material Science
Incorporation into liquid crystals and organic semiconductors is being explored, leveraging its anisotropic halogen interactions and thermal stability.
Comparative Analysis with Halogenated Anilines
Table 2: Comparison with Related Compounds
The iodine and chlorine combination in the target compound confers superior enzyme affinity compared to mono-halogenated analogs .
Future Research Directions
Metabolic Pathway Elucidation
Isotope-labeled studies (e.g., ¹⁴C-tracing) are needed to map hepatic metabolism and identify potential toxic metabolites.
Green Synthesis Innovations
Catalytic methodologies using recyclable iodine sources (e.g., polymer-supported ICl) could reduce environmental impact.
Drug Delivery Systems
Encapsulation in lipid nanoparticles may enhance bioavailability for therapeutic applications, addressing its poor aqueous solubility.
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